molecular formula C12H13NO B8709200 1-(4-methylquinolin-1(2H)-yl)ethanone

1-(4-methylquinolin-1(2H)-yl)ethanone

Cat. No.: B8709200
M. Wt: 187.24 g/mol
InChI Key: GTILEMNEKQIPMY-UHFFFAOYSA-N
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Description

1-(4-Methylquinolin-1(2H)-yl)ethanone is a quinoline-derived compound featuring a methyl substituent at the 4-position of the quinoline ring and an acetyl group at the 1-position. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(4-methyl-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H13NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-7H,8H2,1-2H3

InChI Key

GTILEMNEKQIPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(C2=CC=CC=C12)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other quinoline- and oxadiazole-based ethanone derivatives. Key analogues include:

Compound Name Substituents/Modifications Molecular Weight Key Features Biological Activity
1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone 3,4-Dihydroquinoline backbone ~203.26 Reduced quinoline ring; lower aromaticity Precursor for bioactive molecules
AR54 2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone ~453.39 Thiopyrimidine and bulky phenyl groups Anticancer (prostate cancer)
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Oxadiazole and pyrazole moieties ~270–300 Enhanced π-π stacking interactions Antimicrobial (Gram± bacteria)
Sertaconazole Benzo[b]thienylmethyl ether linked to ethanone ~437.34 Imidazole and dichlorophenyl groups Antifungal (broad-spectrum)

Key Observations:

  • Antimicrobial Activity: Oxadiazole-pyrazole hybrids (e.g., ) exhibit superior Gram-negative bacterial inhibition compared to quinoline-based ethanones, likely due to their ability to disrupt bacterial membranes via polar interactions .
  • Anticancer Potential: Bulky substituents in AR54 improve target specificity (e.g., androgen receptor binding), whereas the simpler structure of 1-(4-methylquinolin-1(2H)-yl)ethanone may offer broader but less selective activity.

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